2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid core substituted with a sulfonylamino group and a chloromethoxyphenyl moiety
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzylic compounds .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence pathways involving benzylic compounds .
Pharmacokinetics
The compound’s benzylic structure suggests it may be metabolized through reactions at the benzylic position . These reactions could impact the compound’s bioavailability.
Result of Action
Its potential to undergo reactions at the benzylic position suggests it could induce changes in the function of its target proteins or enzymes .
Action Environment
Factors such as temperature and ph could potentially affect the compound’s reactivity at the benzylic position .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid with enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Benzylic compounds are known to react via SN1 or SN2 pathways, depending on their structure . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route starts with the chlorination of 2-methoxy-4-methylphenol to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 2-aminobenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom may result in various substituted derivatives.
Scientific Research Applications
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: Another benzoic acid derivative with a similar structure, used as an anti-inflammatory drug.
Sulfasalazine: Contains a sulfonyl group and is used in the treatment of inflammatory bowel disease.
Glyburide: A sulfonylurea compound used as an antidiabetic medication.
Uniqueness
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)17-12-6-4-3-5-10(12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDJHCCHHRPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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